![molecular formula C12H14BrN3O B2405327 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine CAS No. 2177258-36-3](/img/structure/B2405327.png)

5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

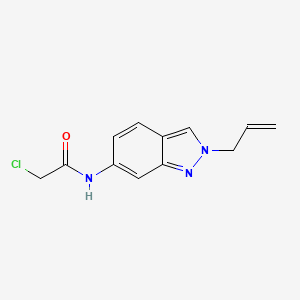

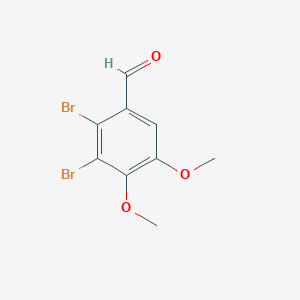

“5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-b]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . The molecule also features a tetrahydro-2H-pyran-2-yl group, which is a six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

The synthesis of such compounds often involves multi-step reactions. For instance, pyrazolo[3,4-b]pyridine derivatives can be synthesized via reactions involving pyrazoles . Tetrahydropyran derivatives can be obtained by reacting pyrazoles in the presence of trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The pyrazolo[3,4-b]pyridine core is a bicyclic system, and the tetrahydro-2H-pyran-2-yl group is a six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound can be quite diverse, depending on the specific conditions and reagents used. For example, it can undergo Suzuki coupling reactions with boron reagents in the presence of a nickel catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, its density, refractive index, and other properties can be determined through experimental measurements .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Potential Applications

- Photoinduced Tautomerization : Compounds like 2-(1H-pyrazol-5-yl)pyridines, which are similar in structure to 5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine, have been studied for photoinduced tautomerization. These compounds exhibit exciting behaviors like excited-state intramolecular proton transfer and solvent-assisted double-proton transfer, which can have implications for photophysical applications (Vetokhina et al., 2012).

Synthetic Chemistry and Material Science

- Synthesis of Polyheterocyclic Systems : Research demonstrates the use of related pyrazolo[3,4-b]pyridine derivatives as precursors for constructing new polyheterocyclic ring systems. Such synthetic routes are crucial for developing novel compounds with potential applications in various fields, including material science (Abdel‐Latif et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition in Metals : Pyrazolo[3,4-b]pyridine derivatives have shown potential as corrosion inhibitors for metals such as mild steel and copper. This application is significant in industrial settings to protect metals from corrosive environments (Sudheer & Quraishi, 2015), (Dandia et al., 2013).

Biomedical Research

Antibacterial and Antioxidant Properties : Derivatives of pyrazolo[3,4-b]pyridine have been synthesized and evaluated for antibacterial and antioxidant properties. This research opens pathways for these compounds to be utilized in the development of new medicinal treatments (Variya et al., 2019).

Anticancer Agent Development : Organometallic complexes containing pyrazolo[3,4-b]pyridines have been explored for their potential as anticancer agents, indicating a significant area of research in pharmaceuticals and medical treatments (Stepanenko et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O/c1-8-10-6-9(13)7-14-12(10)16(15-8)11-4-2-3-5-17-11/h6-7,11H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILWNQZZQDXHNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)Br)C3CCCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2405245.png)

![3-[(3,5-Dimethylpyrazol-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2405254.png)

![2-Chloro-1-(3,7-dioxa-10-azaspiro[5.6]dodecan-10-yl)propan-1-one](/img/structure/B2405259.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2405261.png)

![ethyl 3-(8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2405262.png)

![1,3-Benzodioxol-5-yl-[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2405264.png)